molecular formula C12H11N3O3S B5888482 N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-(phenylthio)acetamide

N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-(phenylthio)acetamide

Cat. No. B5888482
M. Wt: 277.30 g/mol
InChI Key: LIHIIRBXBIPBFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-(phenylthio)acetamide, also known as DPTA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DPTA has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The exact mechanism of action of N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-(phenylthio)acetamide is not fully understood, but it is thought to work by inhibiting the activity of certain enzymes involved in cellular processes such as DNA synthesis and repair. Additionally, N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-(phenylthio)acetamide has been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-(phenylthio)acetamide has been found to exhibit a range of biochemical and physiological effects, including anti-tumor activity, anti-inflammatory activity, and immune modulation. Additionally, N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-(phenylthio)acetamide has been found to have antioxidant properties and to exhibit neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-(phenylthio)acetamide in lab experiments is its relatively low toxicity, making it a safer alternative to other chemical compounds. Additionally, N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-(phenylthio)acetamide is stable under a range of conditions, making it easier to work with in the lab. However, one limitation of using N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-(phenylthio)acetamide is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are numerous areas for future research into the potential therapeutic applications of N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-(phenylthio)acetamide. One area of interest is in the development of novel cancer therapies, as N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-(phenylthio)acetamide has shown promising anti-tumor activity in vitro. Additionally, further investigation is needed to fully understand the mechanism of action of N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-(phenylthio)acetamide and its potential use in modulating the immune system and treating inflammatory conditions. Finally, the development of new synthesis methods for N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-(phenylthio)acetamide could allow for its wider use in scientific research.

Synthesis Methods

N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-(phenylthio)acetamide can be synthesized using a variety of methods, including the reaction of 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-thiol with phenylthioacetic acid in the presence of a catalyst such as triethylamine. The resulting product is then purified using techniques such as column chromatography.

Scientific Research Applications

N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-(phenylthio)acetamide has been the subject of numerous scientific studies, with researchers investigating its potential therapeutic applications in a range of fields. One area of interest is in the treatment of cancer, as N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-(phenylthio)acetamide has been found to exhibit anti-tumor activity in vitro. Additionally, N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-(phenylthio)acetamide has been investigated for its potential use as an anti-inflammatory agent and for its ability to modulate the immune system.

properties

IUPAC Name

N-(2,4-dioxo-1H-pyrimidin-5-yl)-2-phenylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O3S/c16-10(7-19-8-4-2-1-3-5-8)14-9-6-13-12(18)15-11(9)17/h1-6H,7H2,(H,14,16)(H2,13,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIHIIRBXBIPBFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCC(=O)NC2=CNC(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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